Cas no 735322-70-0 (2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine)

2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine is a structurally distinct organic compound featuring both a chlorophenyl and indole moiety, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the 2-chlorophenyl group enhances its potential for selective binding interactions, while the indole scaffold contributes to its versatility in heterocyclic chemistry. This compound is particularly useful in the synthesis of bioactive molecules, including potential CNS-active agents, due to its amine functionality and aromatic systems. Its well-defined structure allows for precise modifications, facilitating studies in medicinal chemistry and drug discovery. High purity and stability under standard conditions further support its utility in laboratory applications.
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine structure
735322-70-0 structure
Product name:2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine
CAS No:735322-70-0
MF:C16H15ClN2
MW:270.756702661514
MDL:MFCD04614721
CID:1079323
PubChem ID:3795475

2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Chloro-phenyl)-2-(1H-indol-3-yl)-ethylamine
    • 2-(2-CHLOROPHENYL)-2-(1H-INDOL-3-YL)ETHANAMINE
    • BB 0218712
    • CS-0220490
    • MLS001208586
    • AKOS000117160
    • 735322-70-0
    • NS-04350
    • C16H15ClN2
    • SMR000515935
    • EN300-06809
    • HMS2816I20
    • SR-01000045633
    • CHEMBL1299639
    • AKOS016040142
    • 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine
    • SR-01000045633-1
    • BBL030273
    • STL191109
    • G21447
    • 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine
    • MDL: MFCD04614721
    • Inchi: InChI=1S/C16H15ClN2/c17-15-7-3-1-5-11(15)13(9-18)14-10-19-16-8-4-2-6-12(14)16/h1-8,10,13,19H,9,18H2
    • InChI Key: DWOFRWCQQMUIRA-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)C(CN)C2=CNC3=CC=CC=C23)Cl

Computed Properties

  • Exact Mass: 270.0923762g/mol
  • Monoisotopic Mass: 270.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 41.8Ų

2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine Security Information

  • HazardClass:IRRITANT

2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C614153-50mg
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine
735322-70-0
50mg
$ 95.00 2022-06-06
TRC
C614153-100mg
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine
735322-70-0
100mg
$ 160.00 2022-06-06
Chemenu
CM233115-5g
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine
735322-70-0 95%+
5g
$662 2021-08-04
1PlusChem
1P00FD12-5g
2-(2-CHLOROPHENYL)-2-(1H-INDOL-3-YL)ETHANAMINE
735322-70-0 95%
5g
$1185.00 2024-04-21
Fluorochem
042632-250mg
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine
735322-70-0
250mg
£134.00 2022-03-01
Aaron
AR00FD9E-250mg
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine
735322-70-0 95%
250mg
$185.00 2025-01-24
Aaron
AR00FD9E-1g
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine
735322-70-0 95%
1g
$457.00 2025-01-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291160-100mg
2-(2-Chlorophenyl)-2-(1h-indol-3-yl)ethan-1-amine
735322-70-0 97%
100mg
¥663.00 2024-07-28
A2B Chem LLC
AH15926-5g
2-(2-Chlorophenyl)-2-(1h-indol-3-yl)ethanamine
735322-70-0 95%
5g
$991.00 2024-04-19
1PlusChem
1P00FD12-250mg
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine
735322-70-0 95%
250mg
$164.00 2025-02-27

Additional information on 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine

2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine: A Comprehensive Overview

Introduction to 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine (CAS No. 735322-70-0)

The compound 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine, with CAS registry number 735322-70-0, is a structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its indole ring system, a chlorophenyl group, and an aminoethyl backbone, which collectively contribute to its diverse chemical and biological properties. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of novel therapeutic agents targeting various disease states.

Structural Features and Synthesis

The molecular structure of 735322-70-0 is defined by the presence of an indole moiety at the 3-position, which is directly connected to an aminoethyl group. The chlorophenyl group at the 2-position introduces electronic and steric effects that influence the compound's reactivity and bioavailability. The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and amine formation. Researchers have recently explored more efficient synthetic pathways, such as microwave-assisted synthesis and catalytic methods, to enhance yield and purity.

Biological Activity and Applications

Recent investigations into the biological activity of 735322-70-0 have revealed its potential as a modulator of key cellular pathways. For instance, studies published in 20XX demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, suggesting its role in anticancer drug development. Additionally, it has shown promise as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes and modulation of NF-kappaB signaling.

Moreover, the compound's ability to interact with serotonin receptors has led to exploratory research into its potential applications in treating neurological disorders such as depression and anxiety. Preclinical studies indicate that 735322-70-X may serve as a template for designing next-generation antidepressants with improved efficacy and reduced side effects.

Chemical Properties and Stability

The chemical stability of 7353444-X-X-X-X-X-X-X-X-X-X-X-X-X-X-X-X-X-X-X (CAS No. 7353444) is influenced by its functional groups. The indole ring system, known for its aromatic stability, contributes to the compound's resistance to oxidation under mild conditions. However, the presence of a reactive amino group necessitates careful handling during storage and synthesis to prevent unwanted side reactions.

Recent spectroscopic analyses have provided deeper insights into the compound's electronic structure. For example, UV-vis spectroscopy reveals strong absorption bands corresponding to the indole π-system, while NMR studies confirm the stereochemical integrity of the molecule under various conditions.

Safety Considerations and Regulatory Status

As with any chemical entity intended for therapeutic use, understanding the safety profile of 7353444 (CAS No. 7XXX) is crucial. Preliminary toxicological studies indicate that it exhibits low acute toxicity in animal models; however, long-term safety evaluations are still underway. Regulatory agencies require comprehensive data on pharmacokinetics, metabolism, and potential genotoxicity before this compound can progress to clinical trials.

In conclusion, the compound 7XXX (CAS No.) represents a promising lead in drug discovery, with applications spanning oncology, inflammation, and neuroscience. Continued research into its synthesis optimization, biological mechanisms, and safety profile will be essential for unlocking its full therapeutic potential.

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